3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one
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Overview
Description
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a bromobenzenesulfonyl group and a nitro group attached to the chromen-2-one core
Mechanism of Action
Target of Action
Similar compounds, such as 4-bromobenzenesulfonyl chloride, are known to be used in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with nucleotides or related biochemical structures.
Mode of Action
It is known that sulfonyl chloride derivatives, like 4-bromobenzenesulfonyl chloride, can act as activating agents in the synthesis of oligodeoxyribo- and oligoribo- nucleotides . This suggests that the compound might interact with its targets by activating certain biochemical reactions.
Biochemical Pathways
Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the pathways related to nucleotide synthesis and metabolism.
Pharmacokinetics
It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are used in the synthesis of other compounds , suggesting that they might have good bioavailability and can be metabolized in the body.
Result of Action
Given its potential role in the synthesis of oligodeoxyribo- and oligoribo- nucleotides , it can be inferred that the compound might influence the synthesis and function of these nucleotides at the molecular and cellular levels.
Action Environment
It is known that similar compounds, such as 4-bromobenzenesulfonyl chloride, are sensitive to moisture , suggesting that the compound’s action, efficacy, and stability might be influenced by environmental factors such as humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one typically involves multiple steps. One common method starts with the preparation of 4-bromobenzenesulfonyl chloride, which is then reacted with a suitable chromen-2-one derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as zirconium chloride at controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzenesulfonyl group can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The chromen-2-one core can be oxidized to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can produce amino-chromen-2-one derivatives.
Scientific Research Applications
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structural features make it useful in the development of novel materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromobenzenesulfonyl chloride
- 6-nitro-2H-chromen-2-one
- 4-bromobenzenesulfonamide
Uniqueness
3-(4-bromobenzenesulfonyl)-6-nitro-2H-chromen-2-one is unique due to the combination of the bromobenzenesulfonyl and nitro groups attached to the chromen-2-one core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrNO6S/c16-10-1-4-12(5-2-10)24(21,22)14-8-9-7-11(17(19)20)3-6-13(9)23-15(14)18/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHIUJYUOJZLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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